Cas no 824937-45-3 (methyl 1-(4-aminophenyl)cyclopropanecarboxylate)

methyl 1-(4-aminophenyl)cyclopropanecarboxylate structure
824937-45-3 structure
Nome do Produto:methyl 1-(4-aminophenyl)cyclopropanecarboxylate
N.o CAS:824937-45-3
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD20693763
CID:690419
PubChem ID:58841079

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclopropanecarboxylic acid, 1-(4-aminophenyl)-, methyl ester
    • 1-(4-amino-phenyl)-cyclopropanecarboxylic acid methyl ester
    • methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
    • Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
    • DTXSID10730402
    • HHUXVTQTBMIHPK-UHFFFAOYSA-N
    • 824937-45-3
    • DB-353968
    • methyl1-(4-aminophenyl)cyclopropanecarboxylate
    • MFCD20693763
    • EN300-907325
    • AKOS025404202
    • Z1262626745
    • 1-(4-Aminophenyl)-cyclopropanecarboxylic acid methyl ester
    • AS-39900
    • SY259356
    • ZHB93745
    • CS-W000567
    • SCHEMBL1465475
    • methyl 1-(4-aminophenyl)cyclopropanecarboxylate
    • MDL: MFCD20693763
    • Inchi: 1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3
    • Chave InChI: HHUXVTQTBMIHPK-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC1)C1C=CC(N)=CC=1)OC

Propriedades Computadas

  • Massa Exacta: 191.094628657g/mol
  • Massa monoisotópica: 191.094628657g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 227
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.4
  • Superfície polar topológica: 52.3Ų

Propriedades Experimentais

  • Densidade: 1.227

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM203890-250mg
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
824937-45-3 95%
250mg
$205 2024-07-23
abcr
AB456139-250 mg
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate; 95%
824937-45-3
250mg
€351.30 2023-04-22
TRC
M288973-50mg
methyl 1-(4-aminophenyl)cyclopropanecarboxylate
824937-45-3
50mg
$ 250.00 2022-06-04
TRC
M288973-10mg
methyl 1-(4-aminophenyl)cyclopropanecarboxylate
824937-45-3
10mg
$ 70.00 2022-06-04
Chemenu
CM203890-100mg
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
824937-45-3 95%
100mg
$127 2024-07-23
Enamine
EN300-907325-0.1g
methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
824937-45-3 95.0%
0.1g
$112.0 2025-02-21
eNovation Chemicals LLC
Y0997221-1g
methyl 1-(4-aminophenyl)cyclopropanecarboxylate
824937-45-3 95%
1g
$550 2024-08-02
Enamine
EN300-907325-0.05g
methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
824937-45-3 95.0%
0.05g
$76.0 2025-02-21
eNovation Chemicals LLC
D382195-1g
Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate
824937-45-3 95%
1g
$880 2025-02-20
Aaron
AR0050YT-100mg
Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate
824937-45-3 98%
100mg
$14.00 2025-01-22

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
1.2 Reagents: Sodium bicarbonate ;  neutralized
Referência
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
2.2 Reagents: Sodium bicarbonate ;  neutralized
Referência
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Referência
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 20 min, rt; rt → 0 °C
1.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Solvents: Water ;  0 °C
2.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
2.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Referência
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene Solvents: Tetrahydrofuran ;  1 min, rt; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  rt
Referência
Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents
Greszler, Stephen N. ; et al, Organic Letters, 2017, 19(10), 2490-2493

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Water ;  2 min, rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ;  23 °C → 40 °C
1.3 40 °C → 55 °C; 3 h, 55 °C; 55 °C → rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene Solvents: Tetrahydrofuran ;  1 min, rt; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  rt
Referência
Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents
Greszler, Stephen N. ; et al, Organic Letters, 2017, 19(10), 2490-2493

Synthetic Routes 7

Condições de reacção
1.1 -
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 20 min, rt; rt → 0 °C
2.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
2.3 Solvents: Water ;  0 °C
3.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
3.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Referência
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
3.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
3.2 Reagents: Sodium bicarbonate ;  neutralized
Referência
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Raw materials

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Preparation Products

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:824937-45-3)methyl 1-(4-aminophenyl)cyclopropanecarboxylate
A864401
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):208.0/386.0